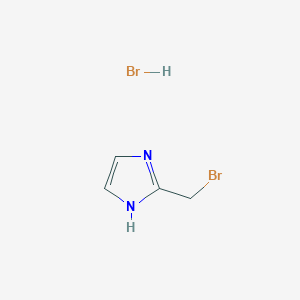

2-(Bromomethyl)-1H-imidazole hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Bromomethyl)pyridine hydrobromide” is a pyridine derivative . It is a white to pink to orange-brown powder or crystals . It participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .

Synthesis Analysis

The synthesis of “2-(Bromomethyl)pyridine hydrobromide” involves the reaction of 1-ethylpyrrolidine with bromoacetic acid and hydrobromic acid. The reaction takes place in the presence of a catalyst, such as sodium hydroxide, and is typically carried out under reflux conditions.

Molecular Structure Analysis

The molecular formula of “2-(Bromomethyl)pyridine hydrobromide” is C6H6BrN . The SMILES string representation is BrCC1=CC=CC=N1 .

Chemical Reactions Analysis

“2-(Bromomethyl)pyridine hydrobromide” may be used in the preparation of various pyrrolidine derivatives, which have potential applications in medicinal chemistry . It has also been used as a reagent in organic synthesis, particularly in the preparation of amide derivatives .

Physical and Chemical Properties Analysis

“2-(Bromomethyl)pyridine hydrobromide” is stable under normal conditions . It is heat sensitive and moisture sensitive . It is incompatible with excess heat and exposure to moist air or water .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-(Bromomethyl)-1H-imidazole hydrobromide is utilized in the synthesis of various heterocyclic compounds. For instance, it is a useful reagent in the synthesis of benzazoles and quinazolinones. Its ability to undergo condensation reactions under mild conditions and the versatility of the alkyl chain it affords make it valuable in annulation reactions (Fantin et al., 1993).

CO2 Capture

Research shows that this compound can be used to synthesize new ionic liquids that react reversibly with CO2. These ionic liquids, including those with cations containing an appended amine group, can effectively capture CO2 and form carbamate salts. Their efficiency is comparable to commercial amine sequestering agents, and they offer advantages like non-volatility and water independence in their function (Bates et al., 2002).

Development of Novel Heterocyclic Systems

The compound has been used in regioselective reactions with 1-methyl-1H-imidazol-2-thiol, leading to efficient synthetic approaches for new heterocyclic systems. These systems are potentially biologically active, involving C–S and C–N bond formation and accompanied by rearrangements of the starting heterocycles (Amosova et al., 2018).

Synthesis of Imidazole Derivatives

The compound is involved in the synthesis of imidazole derivatives, such as 1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate and 1-(4-bromophenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate. These derivatives have specific spectroscopic and reactive properties, useful in various applications including in molecular dynamics simulations and potential interactions with biological proteins (Hossain et al., 2018).

Antimicrobial Applications

Synthesized imidazole compounds using this compound have shown potent antimicrobial properties. These compounds, through their structural diversity, have demonstrated effectiveness against various pathogens including Candida albicans (Narwal et al., 2012).

Safety and Hazards

Properties

IUPAC Name |

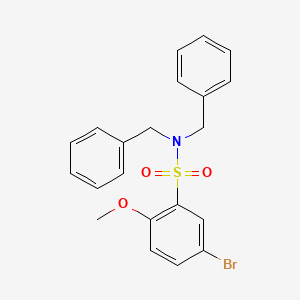

2-(bromomethyl)-1H-imidazole;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2.BrH/c5-3-4-6-1-2-7-4;/h1-2H,3H2,(H,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEKNMVWNDFCSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2563405.png)

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2563417.png)

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2563419.png)

![1-(4-fluorophenyl)-8-methoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2563425.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide](/img/structure/B2563426.png)

![5-[[2-(6-Cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2-methoxybenzamide](/img/structure/B2563427.png)